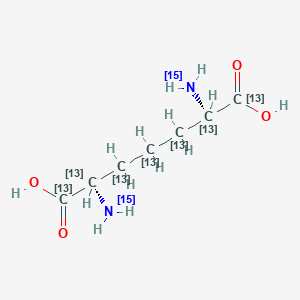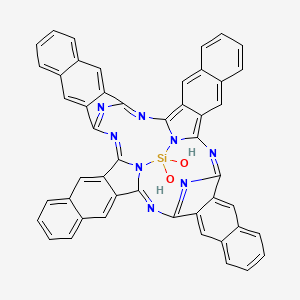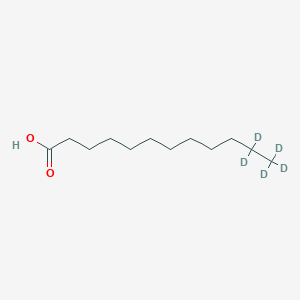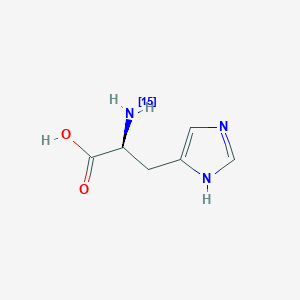
Prednisolone-2,4,6,6,21,21-d6, analytical standard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prednisolone-2,4,6,6,21,21-d6, analytical standard: is a deuterated form of prednisolone, a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The deuterium atoms replace hydrogen atoms at specific positions in the molecule, which can be useful in various analytical applications, particularly in mass spectrometry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Prednisolone-2,4,6,6,21,21-d6 involves the incorporation of deuterium atoms into the prednisolone molecule. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced by deuterium. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including deuterium exchange reactions and the use of deuterated reagents .
Industrial Production Methods: : Industrial production of Prednisolone-2,4,6,6,21,21-d6 typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for analytical standards .
Analyse Des Réactions Chimiques
Types of Reactions: : Prednisolone-2,4,6,6,21,21-d6 can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of prednisolone can yield prednisolone acetate, while reduction can produce prednisolone alcohol .
Applications De Recherche Scientifique
Prednisolone-2,4,6,6,21,21-d6 is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of prednisolone in various samples.
Biology: Employed in metabolic studies to trace the pathways and transformations of prednisolone in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of prednisolone.
Mécanisme D'action
The mechanism of action of Prednisolone-2,4,6,6,21,21-d6 is similar to that of prednisolone. It exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory and immune responses. The deuterium atoms do not significantly alter the biological activity of the compound but provide a means for precise analytical measurements .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: The non-deuterated form, widely used for its anti-inflammatory properties.
Prednisone: A prodrug that is converted to prednisolone in the liver.
Methylprednisolone: A methylated derivative with similar pharmacological effects.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Uniqueness: : Prednisolone-2,4,6,6,21,21-d6 is unique due to its isotopic labeling, which makes it an invaluable tool in analytical chemistry. The presence of deuterium atoms allows for the differentiation of the compound from its non-deuterated counterparts in mass spectrometry, providing accurate and reliable quantification .
Propriétés
Formule moléculaire |
C21H28O5 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-2,4,6,6-tetradeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3D2,5D,9D,11D2 |
Clé InChI |
OIGNJSKKLXVSLS-VCLQYDRISA-N |
SMILES isomérique |
[2H]C1=C[C@@]2([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC(C2=C(C1=O)[2H])([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C |
SMILES canonique |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12056959.png)








